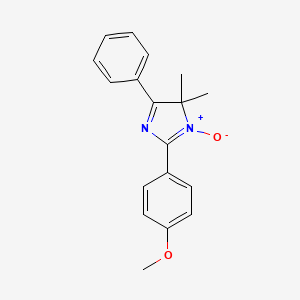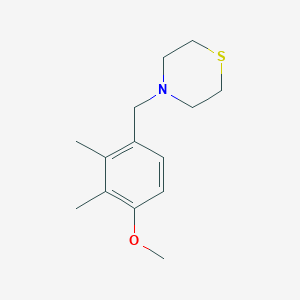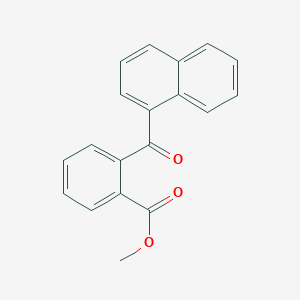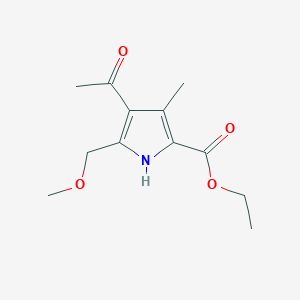
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, also known as MitoVitE, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties.
Wirkmechanismus
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide exerts its antioxidant effects by targeting the mitochondria, which are the powerhouses of the cell. It has been shown to accumulate in the mitochondria and scavenge ROS, thereby protecting the mitochondria from oxidative damage. This, in turn, can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, protect against mitochondrial dysfunction, and improve mitochondrial respiration. It has also been shown to reduce inflammation and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy. Additionally, there is ongoing research on the optimization of the synthesis method and the development of new derivatives with improved properties.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide is a synthetic compound with potential therapeutic applications. It has been shown to possess antioxidant properties and target the mitochondria, which can protect cells from oxidative stress and promote cell survival. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, including its potential use in the treatment of neurodegenerative diseases and cancer therapy.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide involves the reaction of vitamin E with 4-methoxyphenyl hydrazine and 4-phenyl-2-butanone in the presence of a catalyst. The resulting product is then oxidized to form 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This condition has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2)16(13-7-5-4-6-8-13)19-17(20(18)21)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMBRZIJKUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)